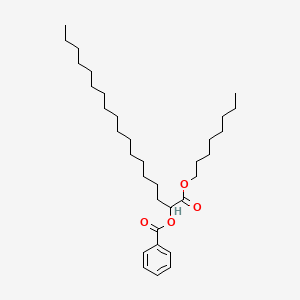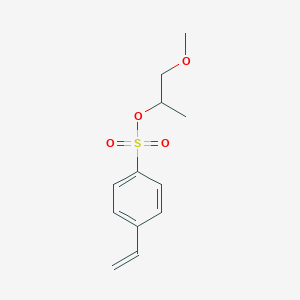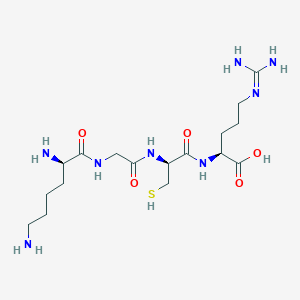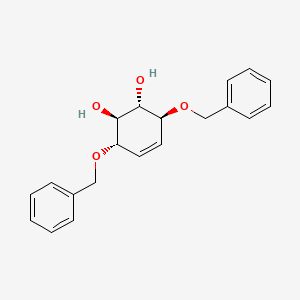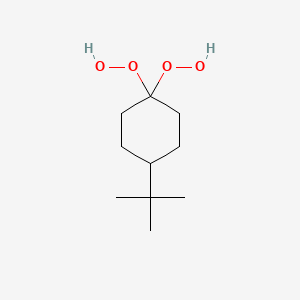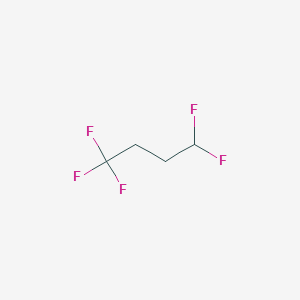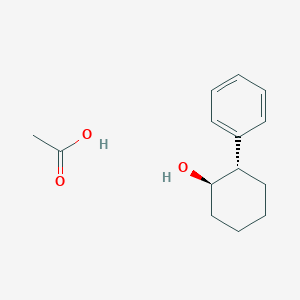
acetic acid;(1R,2S)-2-phenylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(1R,2S)-2-phenylcyclohexan-1-ol is a compound that combines the properties of acetic acid and a chiral alcohol, (1R,2S)-2-phenylcyclohexan-1-ol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. (1R,2S)-2-phenylcyclohexan-1-ol is a chiral alcohol with a phenyl group attached to a cyclohexane ring, making it an interesting compound for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-phenylcyclohexan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-phenylcyclohexanone using chiral catalysts. This method ensures the selective formation of the (1R,2S) isomer. Another method involves the use of chiral auxiliaries to induce the desired stereochemistry during the reduction process .
Industrial Production Methods
Industrial production of acetic acid is typically carried out through the carbonylation of methanol, known as the Monsanto process. This process involves the reaction of methanol with carbon monoxide in the presence of a rhodium catalyst to produce acetic acid. The production of (1R,2S)-2-phenylcyclohexan-1-ol on an industrial scale would likely involve the optimization of the asymmetric reduction process to ensure high yield and enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1R,2S)-2-phenylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ketone group can be reduced back to the alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in an inert solvent.
Major Products Formed
Oxidation: 2-phenylcyclohexanone or 2-phenylcyclohexanoic acid.
Reduction: (1R,2S)-2-phenylcyclohexan-1-ol.
Substitution: 2-phenylcyclohexyl chloride or bromide.
Scientific Research Applications
Acetic acid;(1R,2S)-2-phenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a model compound for studying stereochemical effects in reactions.
Biology: Investigated for its potential biological activity, including its effects on enzyme activity and cell signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in the development of chiral drugs and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of chiral intermediates for the synthesis of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of acetic acid;(1R,2S)-2-phenylcyclohexan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity and downstream signaling pathways. The chiral nature of the compound allows it to selectively bind to chiral targets, leading to specific biological effects. In chemical reactions, the compound’s reactivity is influenced by the presence of the hydroxyl and phenyl groups, which can participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-phenylcyclohexanone: The ketone analog of (1R,2S)-2-phenylcyclohexan-1-ol.
(1R,2S)-2-phenylcyclohexanoic acid: The carboxylic acid analog of (1R,2S)-2-phenylcyclohexan-1-ol.
(1R,2S)-2-phenylcyclohexyl chloride: The chloride analog of (1R,2S)-2-phenylcyclohexan-1-ol
Uniqueness
Acetic acid;(1R,2S)-2-phenylcyclohexan-1-ol is unique due to its combination of a chiral alcohol and a phenyl group attached to a cyclohexane ring. This structure provides distinct stereochemical properties and reactivity, making it valuable for studying stereochemical effects and for use as a chiral building block in synthesis .
Properties
CAS No. |
220365-75-3 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
acetic acid;(1R,2S)-2-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C12H16O.C2H4O2/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-2(3)4/h1-3,6-7,11-13H,4-5,8-9H2;1H3,(H,3,4)/t11-,12+;/m0./s1 |
InChI Key |
OKPWGCHSWAZLOX-ZVWHLABXSA-N |
Isomeric SMILES |
CC(=O)O.C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)O |
Canonical SMILES |
CC(=O)O.C1CCC(C(C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




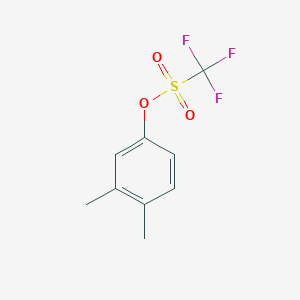
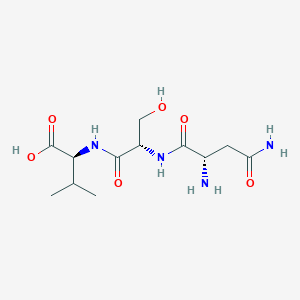

![N-(4-Aminobutyl)-N-(3-aminopropyl)-N'-[(3beta,5alpha)-cholestan-3-yl]urea](/img/structure/B14260028.png)

